molecular formula C27H22N6 B10796037 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline

Cat. No.: B10796037
M. Wt: 430.5 g/mol
InChI Key: SCUWNIHBUXBXKG-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for MMV665943 involve complex organic synthesis techniques. The compound’s IUPAC name is 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline

Chemical Reactions Analysis

MMV665943 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may result in the formation of amine derivatives.

Scientific Research Applications

MMV665943 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzimidazole derivatives. In biology, it has been studied for its antifungal and antimalarial properties, showing significant inhibitory effects against various pathogenic fungi and malaria parasites . In medicine, MMV665943 is being explored as a potential therapeutic agent for treating fungal infections and malaria. Its potent antifungal activity makes it a promising candidate for drug repurposing efforts, which aim to find new uses for existing drugs . In industry, MMV665943 may be used in the development of new antifungal and antimalarial drugs.

Mechanism of Action

The mechanism of action of MMV665943 involves the inhibition of key enzymes and pathways in fungal and malaria parasites. It has been shown to inhibit the growth of Candida albicans, Cryptococcus neoformans, Cryptococcus gattii, and Lomentospora prolificans by interfering with their cellular processes . The molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to disrupt the synthesis of essential biomolecules in these pathogens.

Comparison with Similar Compounds

MMV665943 can be compared with other similar compounds, such as fluconazole, voriconazole, and amphotericin B. These compounds are also used to treat fungal infections, but MMV665943 has shown a higher potency against certain multidrug-resistant fungal species . Its unique structure and mechanism of action make it a valuable addition to the antifungal arsenal. Similar compounds include MMV000248, MMV006172, and MMV019555, which have also shown promising antifungal activity .

Properties

Molecular Formula

C27H22N6

Molecular Weight

430.5 g/mol

IUPAC Name

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline

InChI

InChI=1S/C27H22N6/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2,(H,30,32)(H,31,33)

InChI Key

SCUWNIHBUXBXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N

Origin of Product

United States

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